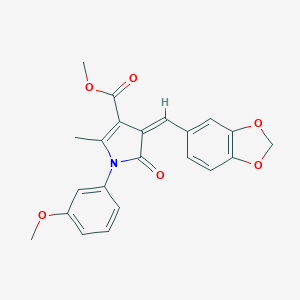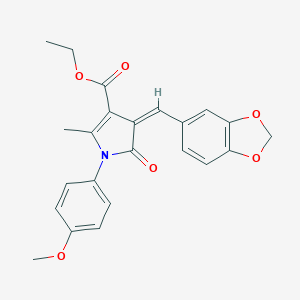![molecular formula C21H26N2OS2 B299057 N-cyclohexyl-2-{[(3-methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299057.png)
N-cyclohexyl-2-{[(3-methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-{[(3-methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as CTB, is a compound that has gained attention in scientific research due to its potential therapeutic applications. CTB is a member of the benzothiophene class of compounds and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-cyclohexyl-2-{[(3-methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood, but it is believed to act on a variety of biological pathways. N-cyclohexyl-2-{[(3-methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. It has also been shown to modulate the activity of ion channels, which may play a role in its neuroprotective effects.
Biochemical and physiological effects:
N-cyclohexyl-2-{[(3-methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and modulate the activity of ion channels. N-cyclohexyl-2-{[(3-methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to have analgesic effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclohexyl-2-{[(3-methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is its relatively low toxicity. It has also been shown to have a high degree of selectivity for its target pathways, which may make it a useful tool for studying specific biological processes. However, one limitation of using N-cyclohexyl-2-{[(3-methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is its relatively low solubility, which may make it difficult to administer in certain experimental settings.
Future Directions
There are a number of future directions for research on N-cyclohexyl-2-{[(3-methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. N-cyclohexyl-2-{[(3-methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have neuroprotective effects and may be a promising candidate for further investigation in this area. Another area of interest is its potential as a tool for studying specific biological processes. N-cyclohexyl-2-{[(3-methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide's high degree of selectivity for its target pathways may make it a useful tool for investigating the role of these pathways in various biological processes.
Synthesis Methods
The synthesis of N-cyclohexyl-2-{[(3-methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with cyclohexylamine, followed by the addition of 2-aminothiophenol. This reaction produces the intermediate compound, which is then reacted with 2-chloro-1,3-benzothiazole to yield N-cyclohexyl-2-{[(3-methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.
Scientific Research Applications
N-cyclohexyl-2-{[(3-methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been the subject of a number of scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. N-cyclohexyl-2-{[(3-methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been investigated for its potential use in the treatment of Alzheimer's disease, multiple sclerosis, and Parkinson's disease.
properties
Product Name |
N-cyclohexyl-2-{[(3-methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
|---|---|
Molecular Formula |
C21H26N2OS2 |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
N-cyclohexyl-2-[(Z)-(3-methylthiophen-2-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C21H26N2OS2/c1-14-11-12-25-18(14)13-22-21-19(16-9-5-6-10-17(16)26-21)20(24)23-15-7-3-2-4-8-15/h11-13,15H,2-10H2,1H3,(H,23,24)/b22-13- |
InChI Key |
JJYQYCVZTMFVCR-XKZIYDEJSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N\C2=C(C3=C(S2)CCCC3)C(=O)NC4CCCCC4 |
SMILES |
CC1=C(SC=C1)C=NC2=C(C3=C(S2)CCCC3)C(=O)NC4CCCCC4 |
Canonical SMILES |
CC1=C(SC=C1)C=NC2=C(C3=C(S2)CCCC3)C(=O)NC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-fluorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298974.png)
![(5Z)-2-(4-fluoroanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298975.png)
![(5Z)-2-(5-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298976.png)
![(5Z)-2-(4-methoxyanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298977.png)
![9-(4-chlorophenyl)-2-(4-ethoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298980.png)
![2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298981.png)
![ethyl 5-(4-fluorophenyl)-3-oxo-7-phenyl-2-[4-(2-propynyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298983.png)

![methyl (5E)-5-[(4-fluorophenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B298986.png)

![ethyl 1-(2-methoxyethyl)-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298991.png)

![ethyl 2-[4-(cyanomethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298994.png)
![ethyl 2-(3-ethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298996.png)